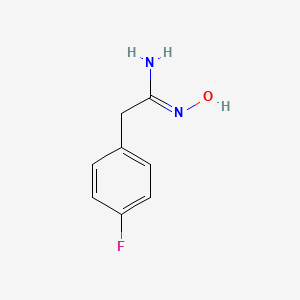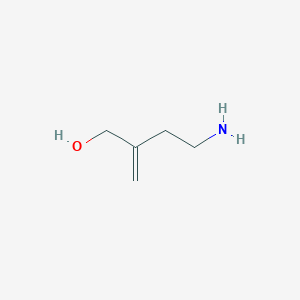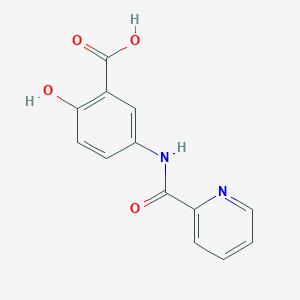![molecular formula C12H15N3O2 B3431755 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid CAS No. 926249-18-5](/img/structure/B3431755.png)
2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid
描述
2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid is a chemical compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a tetramethyl group and an acetic acid moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
作用机制
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to interact with a variety of biological targets .
Mode of Action
A representative compound with a similar structure was found to inhibit the kinase activity of zak, a protein kinase involved in cell signaling . It suppresses the activation of ZAK downstream signals in a dose-dependent manner .
Biochemical Pathways
Given its potential interaction with protein kinases like zak , it may influence various cellular processes regulated by these enzymes, such as cell growth, differentiation, and apoptosis.
Result of Action
Based on its potential interaction with protein kinases like zak , it could potentially influence various cellular processes, including cell growth, differentiation, and apoptosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the tetramethyl and acetic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a suitable pyrazole derivative with a pyridine derivative can lead to the formation of the pyrazolopyridine core. Subsequent functionalization steps, such as methylation and carboxylation, are then carried out to introduce the tetramethyl and acetic acid groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, the use of catalysts and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The tetramethyl and acetic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, leading to derivatives with diverse chemical and biological activities .
科学研究应用
2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazolopyridine ring.
Tetramethylpyrazoles: Compounds with a tetramethyl-substituted pyrazole ring, lacking the pyridine moiety.
Acetic acid derivatives: Compounds with an acetic acid group attached to various aromatic or heterocyclic cores
Uniqueness
2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid is unique due to the combination of its pyrazolopyridine core, tetramethyl substitution, and acetic acid moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .
属性
IUPAC Name |
2-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-6-9(5-10(16)17)7(2)13-12-11(6)8(3)14-15(12)4/h5H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKAJNUHDWIDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NN2C)C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183846 | |
| Record name | 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926249-18-5 | |
| Record name | 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926249-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3431706.png)


![2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B3431733.png)
![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B3431734.png)

![2-[4-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B3431747.png)

